1-[(4-chloro-2-methylphenoxy)acetyl]-1H-benzimidazole
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Description
“1-[(4-chloro-2-methylphenoxy)acetyl]-1H-benzimidazole” is a compound that shares structural similarities with phenoxy herbicides . Phenoxy herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used in agriculture . They act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants .
Synthesis Analysis
The synthesis of similar compounds involves the addition of appropriate ligands at suitable positions of phenoxyacetic acid . For instance, MCPA and its analogues were synthesized by attaching an extra methyl group next to the carboxylic acid . The addition of the methyl group creates a chiral center in these molecules, and biological activity is found only in the (2R)-isomer .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to that of MCPA and its analogues . These compounds have a chiral center due to the addition of a methyl group next to the carboxylic acid .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of MCPA and its analogues . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be similar to those of MCPA and its analogues . For instance, MCPA is a solid with a melting point of 114 to 118 °C .Mechanism of Action
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-8-12(17)6-7-15(11)21-9-16(20)19-10-18-13-4-2-3-5-14(13)19/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLOVVDLYLXLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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